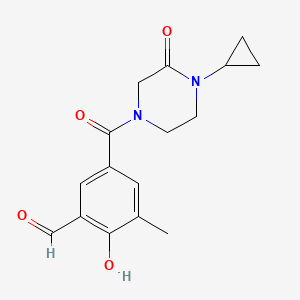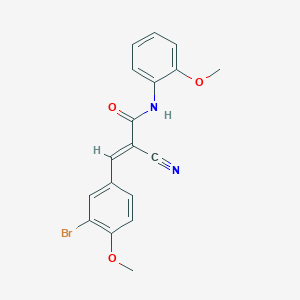
(N'1E,N'3E)-N'1,N'3-dibenzylidenemalonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide is a Schiff base compound derived from malonohydrazide Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide can be synthesized through the condensation reaction between malonohydrazide and benzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours, resulting in the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for (N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the benzylidene groups.
Wissenschaftliche Forschungsanwendungen
(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of sensors and materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of (N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide involves its interaction with molecular targets through the C=N bond. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form metal complexes also plays a role in its biological activity, as these complexes can interact with DNA or proteins, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(N’1E,N’3E)-N’1,N’3-bis((2-hydroxynaphthalen-1-yl)methylene)malonohydrazide: Another Schiff base compound with similar structural features but different substituents.
(N’1E,N’3E)-N’1,N’3-dibenzylidenesuccinohydrazide: A related compound with a succinohydrazide backbone instead of malonohydrazide.
Uniqueness
(N’1E,N’3E)-N’1,N’3-dibenzylidenemalonohydrazide is unique due to its specific structural configuration and the presence of benzylidene groups
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(20-18-12-14-7-3-1-4-8-14)11-17(23)21-19-13-15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,20,22)(H,21,23)/b18-12+,19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXRPEXJGBUZIX-KLCVKJMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2763466.png)
![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)
![n-Methyl-n-[(trimethyl-1h-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)
